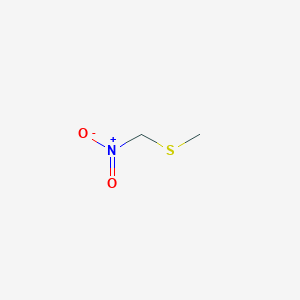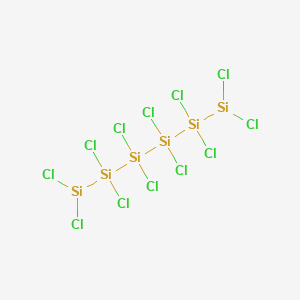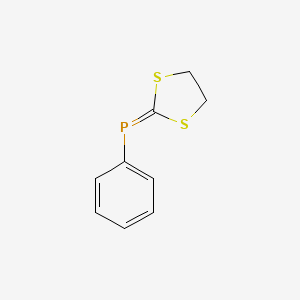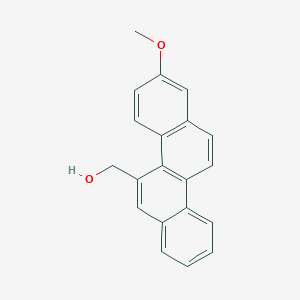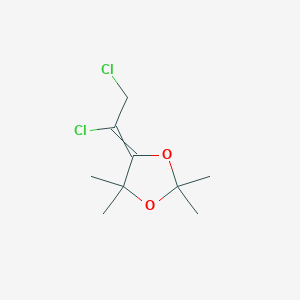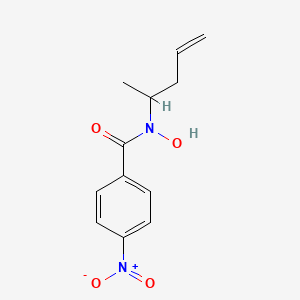
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is an organosilicon compound with the molecular formula C12H28Si. This compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpentyl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane typically involves the hydrosilylation reaction. This reaction entails the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. A common method involves the reaction of dimethylchlorosilane with butan-2-ylmagnesium bromide and 3-methylpentylmagnesium bromide in the presence of a catalyst such as platinum or rhodium complexes. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are employed to enhance yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible silicon-based compounds.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings, due to its hydrophobic properties and thermal stability.
作用机制
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane involves its ability to form stable silicon-carbon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially enhancing the delivery of therapeutic agents.
相似化合物的比较
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Phenylsilanes: Compounds with a phenyl group attached to silicon, known for their stability and use in materials science.
Alkylsilanes: Compounds with various alkyl groups attached to silicon, used in a wide range of applications from coatings to pharmaceuticals.
Uniqueness
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is unique due to its specific combination of organic groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, making it suitable for specialized applications in materials science and pharmaceuticals.
属性
CAS 编号 |
87656-67-5 |
|---|---|
分子式 |
C12H28Si |
分子量 |
200.44 g/mol |
IUPAC 名称 |
butan-2-yl-dimethyl-(3-methylpentyl)silane |
InChI |
InChI=1S/C12H28Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h11-12H,7-10H2,1-6H3 |
InChI 键 |
BAKIWYMCDFLHLA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC[Si](C)(C)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
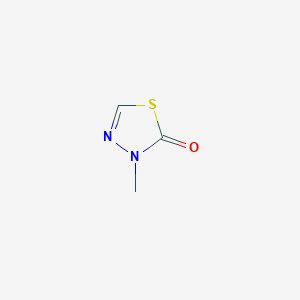

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
